molecular formula C17H17N3S B2829943 6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1049119-53-0

6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No. B2829943
CAS RN: 1049119-53-0
M. Wt: 295.4
InChI Key: PIEDBWZABGVHTK-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiazole ring, and an amine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole and pyridine rings, followed by the addition of the amine and methyl groups .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of these rings and the amine group can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. The nitrogen atoms in these groups are nucleophilic and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make the compound polar and potentially soluble in water .

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

Research on compounds similar to "6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine" demonstrates their complex dynamic tautomerism and the existence of divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures possible for this class of compounds, showcasing a competition between thiazole and pyridine groups to accommodate the tautomeric hydrogen. This competition indicates significant versatility and potential for electron donation, a property relevant for designing molecules with specific electronic characteristics (Bhatia, Malkhede, & Bharatam, 2013).

Antimicrobial Activities

A series of compounds incorporating the pyridin-2-yl and thiazol-2-amine moieties have been synthesized and evaluated for their antimicrobial activities. These studies indicate the potential of these compounds to act as antimicrobial agents, highlighting their significance in the development of new therapeutic options (Bayrak et al., 2009).

Anticancer Evaluation

Another aspect of the research involves evaluating the anticancer potential of derivatives of the core structure. Studies have shown that Mannich bases derived from similar compounds exhibit significant cytotoxicity against various human cancer cell lines, pointing towards their utility in cancer treatment (Abdo & Kamel, 2015).

Molecular Synthesis and Catalysis

Compounds with pyridin-2-yl and thiazol-2-amine frameworks are also explored in the context of molecular synthesis and catalysis. For example, research on scandium, yttrium, and lanthanum complexes with related ligands has shown potential in the catalytic linear dimerization of phenylacetylenes, demonstrating the applicability of these compounds in synthetic chemistry and industrial processes (Ge, Meetsma, & Hessen, 2009).

Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors

Furthermore, specific derivatives have been identified as potent inhibitors of ALK5, a receptor kinase implicated in the Transforming Growth Factor-β signaling pathway. This research suggests potential therapeutic applications in diseases where TGF-β plays a critical role (Krishnaiah et al., 2012).

Superheat-Resistant Polymers

In the field of material science, derivatives of "6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine" have contributed to the development of superheat-resistant polymers with ultra-low coefficients of thermal expansion. These materials are of particular interest for applications requiring high thermal stability and precise dimensional control (Qian et al., 2020).

properties

IUPAC Name

5-[(2-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-12-6-3-4-8-14(12)10-15-11-18-17(21-15)20-16-9-5-7-13(2)19-16/h3-9,11H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEDBWZABGVHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=C(S2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

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